((1S,3R)-3-Aminocyclohexyl)methanol

Description

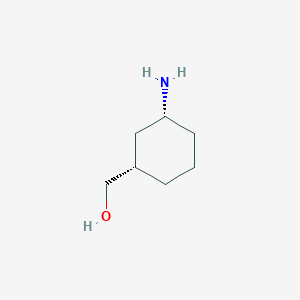

((1S,3R)-3-Aminocyclohexyl)methanol is a chiral cyclohexane derivative featuring both an amino (-NH₂) and a hydroxymethyl (-CH₂OH) group at the 1S and 3R positions, respectively. This stereochemical configuration confers unique reactivity and makes it a valuable intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring precise spatial arrangements .

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.2 g/mol |

IUPAC Name |

[(1S,3R)-3-aminocyclohexyl]methanol |

InChI |

InChI=1S/C7H15NO/c8-7-3-1-2-6(4-7)5-9/h6-7,9H,1-5,8H2/t6-,7+/m0/s1 |

InChI Key |

DFMNUVOZLQPWTG-NKWVEPMBSA-N |

Isomeric SMILES |

C1C[C@@H](C[C@@H](C1)N)CO |

Canonical SMILES |

C1CC(CC(C1)N)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Modifications

The compound’s key analogs differ in ring size, substituents, and stereochemistry, which influence their physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

*Similarity scores (0–1 scale) from ; †TMC = Trimethylcyclopentyl.

Key Observations:

Physicochemical and Spectral Properties

Collision cross-section (CCS) data and spectral profiles highlight molecular size and shape differences:

Table 2: Physical and Spectral Data

Preparation Methods

Catalytic Hydrogenation of Precursors

One common approach to synthesize ((1S,3R)-3-aminocyclohexyl)methanol involves catalytic hydrogenation of suitable precursors containing protected amino and hydroxyl groups. This method typically employs chiral catalysts to ensure stereoselectivity.

- Process : Starting from a cyclohexanone derivative bearing a protected amino group, catalytic hydrogenation under controlled temperature and pressure conditions reduces the ketone to the corresponding alcohol and simultaneously introduces the amino functionality.

- Catalysts : Chiral transition metal catalysts such as rhodium or ruthenium complexes are used to achieve high enantiomeric excess.

- Optimization : Continuous flow reactors and precise control of reaction parameters (temperature, pressure, hydrogen flow rate) improve yield and purity.

- Purification : Crystallization and chromatographic techniques (e.g., chiral HPLC) are applied to isolate the desired enantiomer.

This method is advantageous for its scalability and ability to produce enantiomerically enriched material suitable for pharmaceutical applications.

Reductive Amination of Cyclohexanone Derivatives

Reductive amination is a widely used method for preparing amino alcohols like this compound, involving the reaction of a cyclohexanone derivative with an amine source followed by reduction.

-

- A cyclohexanone (or protected amino cyclohexyl carbamate) is reacted with an amine or ammonium salt in the presence of an acid catalyst (e.g., acetic acid).

- The intermediate imine or iminium ion is then reduced using hydride donors such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN).

- The reaction is typically performed in solvents like methanol or chloroform under an inert atmosphere (nitrogen).

- Reaction times vary from several hours to overnight at room temperature.

Example : The preparation of tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate followed by reductive amination with acetaldehyde and NaBH4 yielded amino alcohol intermediates, which were purified by thin-layer chromatography (TLC) or preparative HPLC.

Yields and Purity : Yields range from moderate to good (e.g., 13.6% to over 50% depending on the substrate and conditions), with purity ensured by chromatographic purification.

Reaction Monitoring : Liquid chromatography-mass spectrometry (LCMS) and thin-layer chromatography (TLC) are employed to monitor reaction progress and completion.

Resolution of Racemic Mixtures via Chiral Chromatography

Some synthetic routes produce racemic mixtures of aminocyclohexyl methanol derivatives, which require resolution to obtain the desired (1S,3R) enantiomer.

- Method :

- A racemic amino alcohol is synthesized via a concise racemic synthesis starting from commercially available cyclohexanone derivatives.

- The racemate is then separated by chiral chromatography techniques, such as chiral preparative HPLC.

- This method ensures high enantiomeric purity but may be less efficient for large-scale synthesis due to the need for chromatographic separation.

General Synthetic Scheme Summary

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of protected amino cyclohexyl intermediate | tert-butyl carbamate protection, cyclohexanone derivatives | Protects amino group for selective reactions |

| 2 | Reductive amination | Aldehydes (e.g., acetaldehyde), amine source, NaBH4 or NaBH3CN, acetic acid, inert atmosphere | Forms amino alcohol via imine intermediate reduction |

| 3 | Catalytic hydrogenation (alternative) | Chiral catalysts (Rh, Ru), H2 gas, controlled T and P | Direct reduction with stereocontrol |

| 4 | Purification | TLC, preparative HPLC, crystallization | Ensures enantiomeric purity and removes impurities |

| 5 | Resolution (if racemic) | Chiral chromatography | Separates enantiomers to obtain (1S,3R) isomer |

Research Findings and Optimization Notes

- Reaction Monitoring : LCMS and TLC are critical for monitoring reaction progress and ensuring completion without over-reduction or side reactions.

- Stereochemical Control : The choice of chiral catalysts and reaction conditions directly impacts the stereochemical outcome, critical for biological activity.

- Yield Improvement : Using continuous flow reactors and optimizing reagent equivalents (e.g., 1:1 ratio of amine to aldehyde, slight excess of reducing agent) enhances yield and reproducibility.

- Purification Techniques : Combining crystallization with chromatographic methods yields high-purity enantiomeric compounds suitable for pharmaceutical use.

- Scalability : Reductive amination and catalytic hydrogenation methods have been successfully scaled up with maintained stereochemical integrity.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|---|

| Catalytic Hydrogenation | Chiral metal catalyst, H2 | High stereoselectivity, scalable | Requires expensive catalysts | Moderate to high |

| Reductive Amination | Aldehydes, NaBH4/NaBH3CN, acid | Versatile, widely used | Moderate yields, purification needed | 13–60% |

| Racemic Synthesis + Resolution | Racemic amino alcohol, chiral HPLC | High purity enantiomers | Labor-intensive, less scalable | Variable |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.